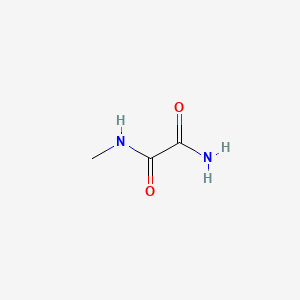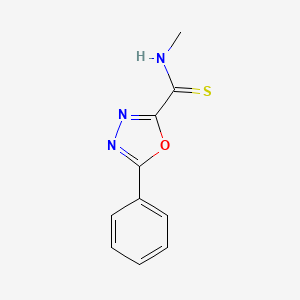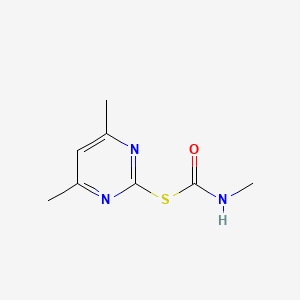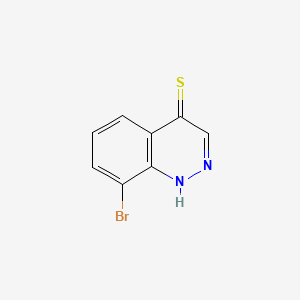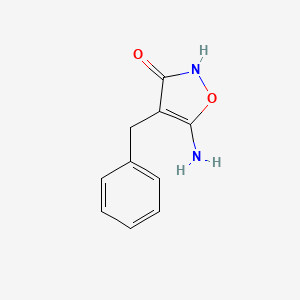
5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is a complex organic compound that features a pyrimidine ring substituted with a bromobenzyl group, an ethylsulfanyl group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the bromobenzyl and ethylsulfanyl groups. The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.
Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Bromobenzyl Group: This step can be carried out via a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrimidine core.
Introduction of the Ethylsulfanyl Group: This can be achieved through a thiolation reaction using ethylthiol and a suitable catalyst.
Oxidation to Aldehyde: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Thiolation: The ethylsulfanyl group can participate in thiolation reactions to form disulfides or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Thiolation: Ethylthiol, sulfur-containing reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Thiolation: Disulfides or other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the ethylsulfanyl group can participate in thiol-disulfide exchange reactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylbenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde: Similar structure but with a methyl group instead of bromine.
5-(4-Nitrobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromobenzyl group in 5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde imparts unique properties such as increased reactivity towards nucleophiles and potential for halogen bonding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
19143-23-8 |
|---|---|
Fórmula molecular |
C14H13BrN2O2S |
Peso molecular |
353.24 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methyl]-2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C14H13BrN2O2S/c1-2-20-14-16-12(8-18)11(13(19)17-14)7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
Clave InChI |
SNHNRYXFPJLLLT-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=C(C(=O)N1)CC2=CC=C(C=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
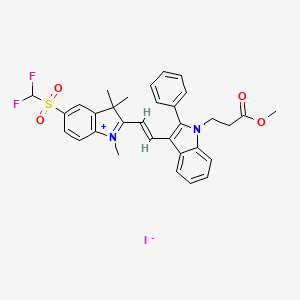

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)

